Z-L-2-Nal-OH
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Overview
Description
Z-L-2-Nal-OH: , also known as this compound, is a biochemical reagent used in life science research. It is a derivative of naphthylalanine, a type of amino acid. The compound has a molecular formula of C21H19NO4 and a molecular weight of 349.38 g/mol . It is primarily used as a biological material or organic compound in various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-L-2-Nal-OH typically involves the protection of the amino group of 2-naphthylalanine with a benzyloxycarbonyl (Z) group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the protection process .
Industrial Production Methods: While specific industrial production methods are not detailed, the compound is generally produced in laboratories under controlled conditions to ensure high purity and consistency. The production involves standard peptide synthesis techniques, which are scalable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Z-L-2-Nal-OH can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the naphthyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthylamines .
Scientific Research Applications
Z-L-2-Nal-OH has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in peptide synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in studies involving protein interactions and enzyme mechanisms.
Industry: It is used in the production of biochemical assay reagents and other research materials.
Mechanism of Action
The mechanism of action of Z-L-2-Nal-OH involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The pathways involved include the modulation of enzyme activity and protein-protein interactions .
Comparison with Similar Compounds
Z-3-(2-naphthyl)-D-alanine: Another naphthylalanine derivative with similar properties.
Z-D-Glu-OBzl: A protected glutamic acid derivative used in peptide synthesis.
Z-Gly-NH2: A protected glycine derivative.
Uniqueness: Z-L-2-Nal-OH is unique due to its specific naphthyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain biochemical assays and research applications .
Properties
IUPAC Name |
3-naphthalen-2-yl-2-(phenylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c23-20(24)19(22-21(25)26-14-15-6-2-1-3-7-15)13-16-10-11-17-8-4-5-9-18(17)12-16/h1-12,19H,13-14H2,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRPIBMAJOTVHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391099 |
Source
|
Record name | 3-naphthalen-2-yl-2-(phenylmethoxycarbonylamino)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65365-16-4 |
Source
|
Record name | 3-naphthalen-2-yl-2-(phenylmethoxycarbonylamino)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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